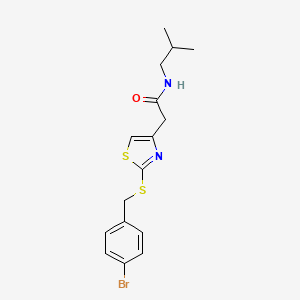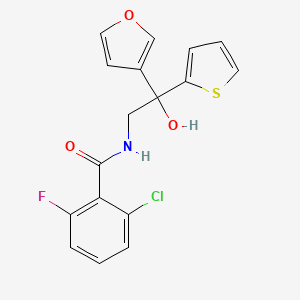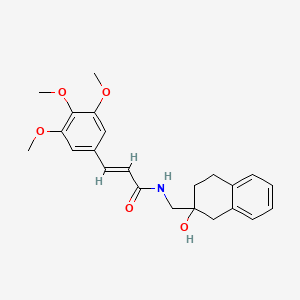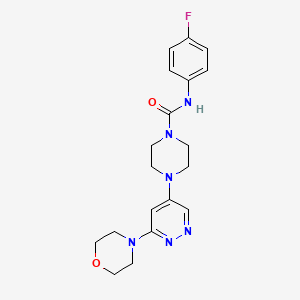
3-bromo-N-(3-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCB and is a derivative of benzamide. BCB has been extensively studied for its biological and chemical properties, and it has shown promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide involves the inhibition of various enzymes and receptors in the body. BCB has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide are still being studied. However, it has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties. BCB has also been found to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(3-chloro-2-methylphenyl)benzamide in lab experiments include its potential applications in the field of medicinal chemistry. BCB has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties, which may have implications for the development of new drugs. However, the limitations of using BCB in lab experiments include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide. These include:
1. Further studies on the biochemical and physiological effects of BCB.
2. The development of new drugs based on the structure of BCB.
3. The investigation of the potential use of BCB in the treatment of Alzheimer's disease.
4. The study of the toxicity of BCB and its potential side effects.
5. The investigation of the potential use of BCB as an antibacterial agent.
Conclusion:
In conclusion, 3-bromo-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCB has been extensively studied for its biological and chemical properties, and it has shown promising results in the field of medicinal chemistry. Further studies are needed to fully understand the biochemical and physiological effects of BCB and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of 3-bromo-N-(3-chloro-2-methylphenyl)benzamide involves the reaction of 3-chloro-2-methylaniline with 3-bromobenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
3-bromo-N-(3-chloro-2-methylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties. BCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
3-bromo-N-(3-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVZGRBCYWBEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-chloro-2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)



![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)

![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)

![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)